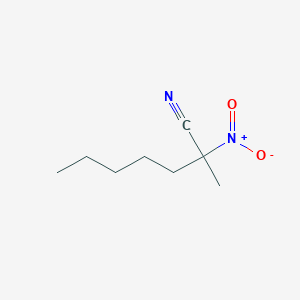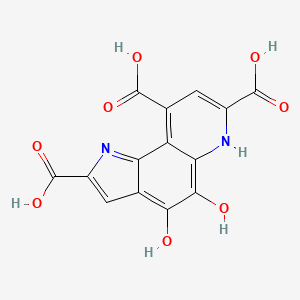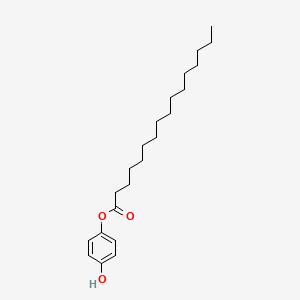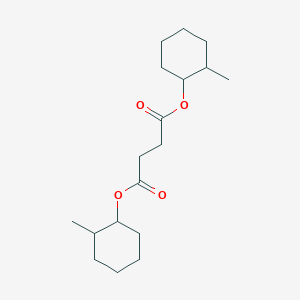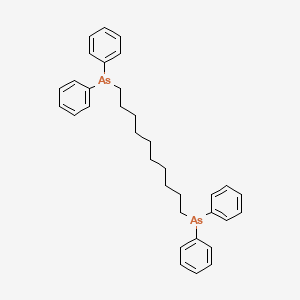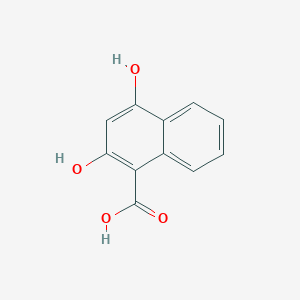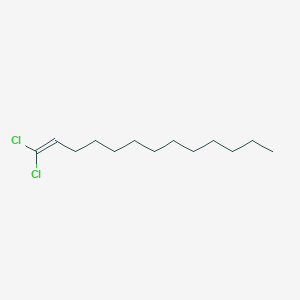
1,1-Dichlorotridec-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dichlorotridec-1-ene is an organochlorine compound characterized by the presence of two chlorine atoms attached to the first carbon of a tridecene chain. This compound is a colorless liquid with a sharp odor, and it is poorly soluble in water but soluble in organic solvents. It is primarily used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1,1-Dichlorotridec-1-ene typically involves the dehydrochlorination of 1,1,2-trichlorotridecane. This reaction is base-catalyzed, often using sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)₂) at elevated temperatures around 100°C . The reaction can be represented as follows:
Cl2CHCH2Cl+NaOH→Cl2C=CH2+NaCl+H2O
Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1,1-Dichlorotridec-1-ene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various chlorinated aldehydes and acids.
Reduction: Reduction reactions typically yield tridecene derivatives with fewer chlorine atoms.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups, such as hydroxyl or amino groups.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate (KMnO₄) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH₄) for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1-Dichlorotridec-1-ene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organochlorine compounds.
Biology: Studies often explore its effects on biological systems, particularly its potential as a biocide.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1,1-Dichlorotridec-1-ene exerts its effects involves the interaction of its chlorine atoms with various molecular targets. These interactions can disrupt cellular processes, leading to its use as a biocide. The pathways involved often include the inhibition of enzyme activity and interference with cellular membranes.
Vergleich Mit ähnlichen Verbindungen
1,1-Dichlorotridec-1-ene can be compared with other similar compounds, such as:
1,1-Dichloroethene:
1,1-Dichloroethane: This compound is used as a solvent and in the production of other chemicals.
The uniqueness of this compound lies in its longer carbon chain, which imparts different physical and chemical properties compared to its shorter-chain counterparts.
Eigenschaften
CAS-Nummer |
86001-98-1 |
|---|---|
Molekularformel |
C13H24Cl2 |
Molekulargewicht |
251.2 g/mol |
IUPAC-Name |
1,1-dichlorotridec-1-ene |
InChI |
InChI=1S/C13H24Cl2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h12H,2-11H2,1H3 |
InChI-Schlüssel |
ZDBFZDDSMHVACF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC=C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


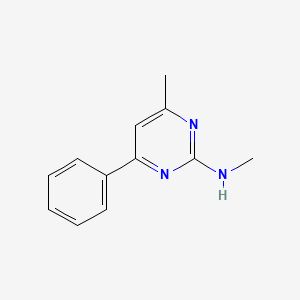


![(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)ethyl (E)-3-[2-methoxy-5-[(E)-3-phenylprop-2-enoyl]phenyl]prop-2-enoate](/img/structure/B14429222.png)
